5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
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Overview
Description
5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex organic compound with a unique structure that combines multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the construction of the pyrrolo[3,4-c]pyrrole and cyclopenta[d]pyrimidine moieties. Common synthetic routes include:
Fluorination of pyridine: This can be achieved using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to form fluoropyridines.
Cyclization reactions: The formation of the pyrrolo[3,4-c]pyrrole and cyclopenta[d]pyrimidine rings can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used to study the biological activities of fluorinated heterocycles and their interactions with biological targets.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and the heterocyclic rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share the fluorinated pyridine ring but lack the additional heterocyclic systems.
Pyrrolo[3,4-c]pyrrole derivatives: These compounds have similar core structures but may differ in their substituents and overall biological activities.
Uniqueness
The uniqueness of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine lies in its combination of multiple heterocyclic systems and the presence of a fluorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H24FN5O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H24FN5O/c1-12-6-19(23-7-17(12)22)21(28)27-10-14-8-26(9-15(14)11-27)20-16-4-3-5-18(16)24-13(2)25-20/h6-7,14-15H,3-5,8-11H2,1-2H3 |
InChI Key |
KJHXIIKOKOXIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C |
Origin of Product |
United States |
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